Cas no 849543-98-2 (4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane)

4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane structure
849543-98-2 structure
Nome del prodotto:4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane
Numero CAS:849543-98-2
MF:C22H30B2O4
MW:380.093206882477
CID:2143162
PubChem ID:59610824

4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane Proprietà chimiche e fisiche

Nomi e identificatori

    • 4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane
    • A1-09125
    • H28492
    • DTXSID60732496
    • CS-0177146
    • DTXCID90683240
    • 849543-98-2
    • 2,6-(Bis-pinocolato)diboranonaphthalene
    • 4,4,5,5-tetramethyl-2-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 2,2'-(2,6-naphthalenediyl)bis[4,4,5,5-tetramethyl-
    • DB-305167
    • SCHEMBL1293460
    • 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
    • QXKWROQJPYYOBY-UHFFFAOYSA-N
    • 2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
    • Inchi: InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-11-9-16-14-18(12-10-15(16)13-17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3
    • Chiave InChI: QXKWROQJPYYOBY-UHFFFAOYSA-N

Proprietà calcolate

  • Massa esatta: 380.2330198Da
  • Massa monoisotopica: 380.2330198Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 2
  • Complessità: 519
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 36.9Ų

4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM544076-5g
4,4,5,5-Tetramethyl-2-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane
849543-98-2 95%+
5g
$3136 2023-01-03
A2B Chem LLC
AD95940-5g
4,4,5,5-tetramethyl-2-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane
849543-98-2 95%
5g
$1045.00 2023-12-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1247816-5g
4,4,5,5-Tetramethyl-2-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane
849543-98-2 98%
5g
¥30576.00 2024-07-28

4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ;  rt; 16 h, 240 °C; 240 °C → rt
1.2 Reagents: Triethylamine ;  0.5 h, rt
Riferimento
Multiple Electrophilic C-H Borylation of Arenes Using Boron Triiodide
Oda, Susumu ; et al, Organic Letters, 2020, 22(2), 700-704

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ;  16 h, 80 °C
Riferimento
Selective Ir-catalysed borylation of polycyclic aromatic hydrocarbons: structures of naphthalene-2,6-bis(boronate), pyrene-2,7-bis(boronate) and perylene-2,5,8,11-tetra(boronate) esters
Coventry, David N.; et al, Chemical Communications (Cambridge, 2005, (16), 2172-2174

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  48 h, 100 °C
Riferimento
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 24 h, 100 °C
2.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: Cyclohexene ;  48 h, 100 °C
Riferimento
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-tetramethyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-6-yl)-1,3,2-dioxaborolane Letteratura correlata

Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd